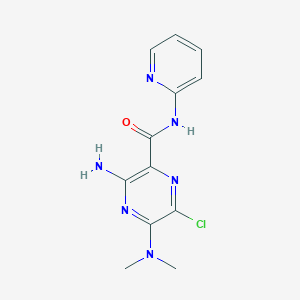
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACDPP hydrochloride involves multiple steps, starting with the preparation of the core pyrazine structure. The key steps include:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors under controlled conditions.
Chlorination and Amination:
Dimethylation: The dimethylamino group is introduced via a methylation reaction using dimethylamine.
Pyridinyl Substitution: The final step involves the substitution of the pyridinyl group onto the pyrazine ring, followed by the formation of the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of ACDPP hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
ACDPP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amino-substituted compounds .
科学研究应用
ACDPP hydrochloride has a wide range of scientific research applications:
Biochemical Assays and Enzyme Activity Studies: Its solubility in aqueous solutions enhances its stability, making it suitable for biochemical assays to investigate enzyme activities and interactions within cyclic nucleotide signaling pathways.
Cyclic Nucleotide Signaling Pathways: It serves as a tool to probe the signaling pathways and physiological effects mediated by cyclic nucleotides, facilitating the study of their effects on cellular functions.
Bactericidal and Antibacterial Activities: The compound has been researched for its bactericidal and antibacterial properties, making it significant in developing new antimicrobial materials.
Neurological Research: As an antagonist at the mGlu5 receptor, ACDPP hydrochloride is important in studying neurological pathways and potential treatments for neurological disorders.
作用机制
ACDPP hydrochloride exerts its effects by selectively antagonizing the mGlu5 receptor. The mGlu5 receptor is a type of metabotropic glutamate receptor that modulates excitatory neurotransmission in the brain. By inhibiting the mGlu5 receptor, ACDPP hydrochloride prevents the receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity. This inhibition affects the glutamatergic signaling pathway, influencing various cellular processes such as gene expression, synaptic plasticity, and neuronal excitability.
相似化合物的比较
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGlu5 receptor antagonist with similar applications in neurological research.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGlu5 receptor antagonist.
Uniqueness of ACDPP Hydrochloride
ACDPP hydrochloride is unique due to its specific antagonistic action on the mGlu5 receptor, which allows for precise modulation of glutamatergic signaling pathways. Its enhanced solubility and stability in aqueous solutions make it particularly suitable for biochemical assays and enzyme activity studies.
属性
分子式 |
C12H13ClN6O |
|---|---|
分子量 |
292.72 g/mol |
IUPAC 名称 |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN6O/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-5-3-4-6-15-7/h3-6H,1-2H3,(H2,14,18)(H,15,16,20) |
InChI 键 |
QUODWOZQRXAWHV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















